molecular formula C22H21ClN2O3S B3485645 N-(2-chlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

N-(2-chlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Cat. No. B3485645
M. Wt: 428.9 g/mol
InChI Key: SPUWLAQFJZAHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMA is a small molecule that belongs to the class of sulfonamide compounds, which have been widely used as antibacterial, antifungal, and diuretic agents. In recent years, CDMA has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. This compound has also been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neuronal cells, this compound has been shown to protect against oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity, which allows for the study of specific signaling pathways and enzymes. This compound also has good solubility in water and organic solvents, which makes it easy to prepare and administer in lab experiments. However, this compound has some limitations, such as its potential toxicity at high concentrations and its limited stability in aqueous solutions.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. One direction is the development of this compound analogs with improved potency and selectivity for specific targets. Another direction is the study of this compound in combination with other therapeutic agents, such as chemotherapy drugs and immunotherapy agents. Additionally, the study of this compound in animal models of various diseases could provide valuable insights into its potential therapeutic applications.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yield and purity. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for its study.

Scientific Research Applications

N-(2-chlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been the subject of extensive scientific research due to its potential applications in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its anti-inflammatory properties, which could make it a potential treatment for various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurological disorders, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2-chlorophenyl)-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-14-9-11-18(12-16(14)3)25-29(27,28)21-13-17(10-8-15(21)2)22(26)24-20-7-5-4-6-19(20)23/h4-13,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUWLAQFJZAHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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